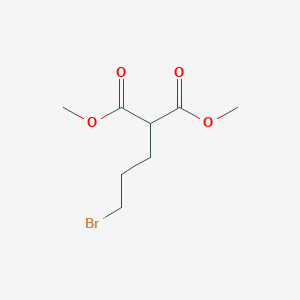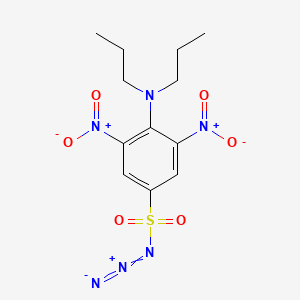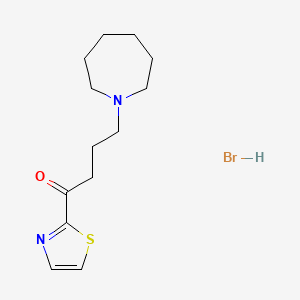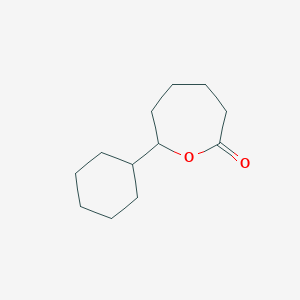
Dimethyl (3-bromopropyl)propanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl (3-bromopropyl)propanedioate is an organic compound with the molecular formula C8H13BrO4. It is a derivative of propanedioate, featuring a bromine atom attached to a three-carbon chain, which is further connected to a propanedioate moiety. This compound is of interest in organic synthesis due to its potential reactivity and applications in various chemical transformations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dimethyl (3-bromopropyl)propanedioate can be synthesized through the alkylation of dimethyl propanedioate with 1,3-dibromopropane. The reaction typically involves the use of a strong base such as sodium ethoxide in ethanol to generate the enolate ion of dimethyl propanedioate, which then undergoes nucleophilic substitution with 1,3-dibromopropane .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent selection, can further improve the scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl (3-bromopropyl)propanedioate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, such as amines or thiols, under suitable conditions.
Elimination Reactions: The compound can undergo elimination to form alkenes, particularly under basic conditions.
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Elimination Reactions: Strong bases such as potassium tert-butoxide in tert-butanol are often used.
Hydrolysis: Acidic or basic conditions, using hydrochloric acid or sodium hydroxide, respectively, are employed.
Major Products
Nucleophilic Substitution: Products include substituted propanedioates with various functional groups replacing the bromine atom.
Elimination Reactions: Alkenes are the primary products.
Hydrolysis: The major products are dimethyl propanedioate and 3-bromopropanoic acid.
Aplicaciones Científicas De Investigación
Dimethyl (3-bromopropyl)propanedioate has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of potential drug candidates, particularly those targeting specific enzymes or receptors.
Material Science: It is employed in the preparation of functionalized polymers and materials with specific properties.
Biological Studies: The compound is used to study enzyme mechanisms and metabolic pathways involving ester and bromine-containing substrates.
Mecanismo De Acción
The mechanism of action of dimethyl (3-bromopropyl)propanedioate depends on the specific reaction or application. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom and form a new bond. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways.
Comparación Con Compuestos Similares
Similar Compounds
Dimethyl propanedioate: Lacks the bromine atom and is less reactive in nucleophilic substitution reactions.
Diethyl (3-bromopropyl)propanedioate: Similar structure but with ethyl ester groups instead of methyl, affecting its reactivity and solubility.
Dimethyl (2-bromopropyl)propanedioate: The bromine atom is positioned differently, leading to variations in reactivity and the types of reactions it undergoes.
Uniqueness
Dimethyl (3-bromopropyl)propanedioate is unique due to the presence of the bromine atom on a three-carbon chain, which provides specific reactivity patterns and makes it a valuable intermediate in organic synthesis. Its ability to undergo a variety of chemical transformations makes it a versatile compound in research and industrial applications.
Propiedades
Número CAS |
29554-48-1 |
|---|---|
Fórmula molecular |
C8H13BrO4 |
Peso molecular |
253.09 g/mol |
Nombre IUPAC |
dimethyl 2-(3-bromopropyl)propanedioate |
InChI |
InChI=1S/C8H13BrO4/c1-12-7(10)6(4-3-5-9)8(11)13-2/h6H,3-5H2,1-2H3 |
Clave InChI |
ZCOYNMAUTASHKT-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C(CCCBr)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,5',6,6'-Tetramethoxy[1,1'-biphenyl]-2,2'-dicarbaldehyde](/img/structure/B14679723.png)
![2,2,2-Trifluoro-N-[1-(4-hydroxyphenyl)propan-2-yl]acetamide](/img/structure/B14679751.png)


![Cyclopropanecarbonitrile, 1-(p-bromophenyl)-2-[p-(dimethylamino)phenyl]-](/img/structure/B14679778.png)



methanol](/img/structure/B14679790.png)
![2-[(2-Chlorophenanthridin-6-yl)amino]ethanol](/img/structure/B14679795.png)
![4-Bromo-5-[dibromo-(5-bromo-2-oxo-1,3-dioxolan-4-yl)methyl]-1,3-dioxolan-2-one](/img/structure/B14679797.png)
![2-[(E)-2-phenylethenyl]benzo[c]phenanthrene](/img/structure/B14679803.png)
![3-[(4-Aminophenyl)disulfanyl]-L-alanine](/img/structure/B14679808.png)

